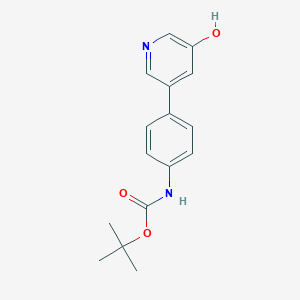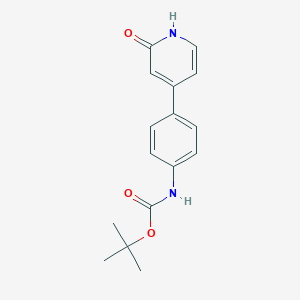
4-(4-Boc-aminophenyl)-2-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Boc-aminophenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Boc-aminophenyl)-2-hydroxypyridine typically involves the following steps:
Formation of the Boc-protected aniline: The starting material, 4-aminophenylboronic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 4-(Boc-amino)phenylboronic acid.
Suzuki-Miyaura Coupling: The Boc-protected aniline is then coupled with 2-bromopyridine using a palladium catalyst under Suzuki-Miyaura coupling conditions to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Boc-aminophenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for biological imaging and sensing applications.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(4-Boc-aminophenyl)-2-hydroxypyridine largely depends on its functional groups:
Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile in various reactions.
Boc-protected Amino Group: Provides a protected form of the amine, which can be deprotected to reveal the reactive amine group for further chemical transformations.
Comparación Con Compuestos Similares
4-(Boc-amino)phenylboronic acid: Shares the Boc-protected amino group but lacks the pyridine ring.
2-Hydroxypyridine: Contains the hydroxyl group on the pyridine ring but lacks the Boc-protected amino group.
Uniqueness: 4-(4-Boc-aminophenyl)-2-hydroxypyridine is unique due to the combination of the Boc-protected amino group and the hydroxyl-substituted pyridine ring, which provides a versatile scaffold for further chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
tert-butyl N-[4-(2-oxo-1H-pyridin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-9-17-14(19)10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJPCJVULDFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
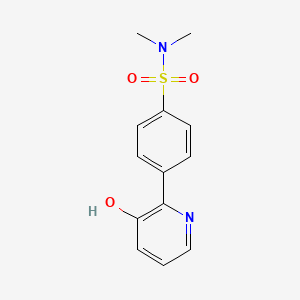
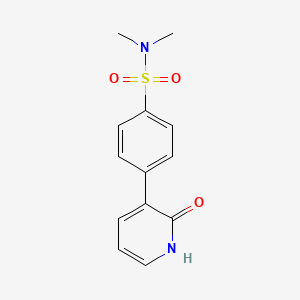
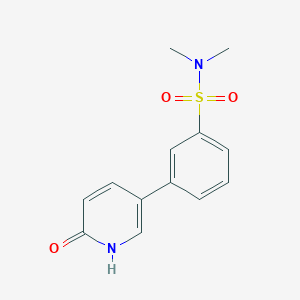
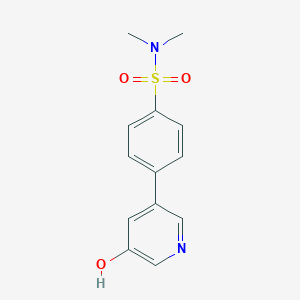
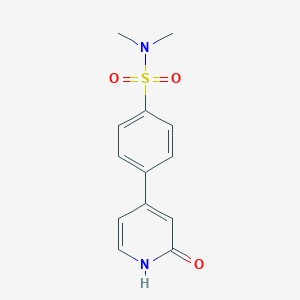
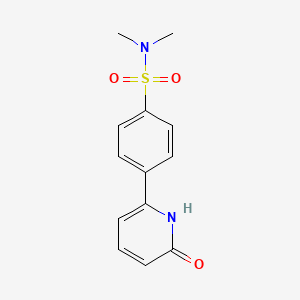
![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
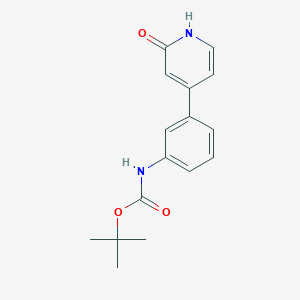
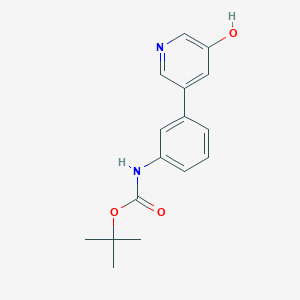
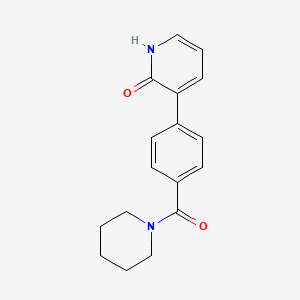
![3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE](/img/structure/B6369009.png)
